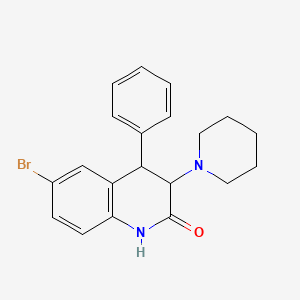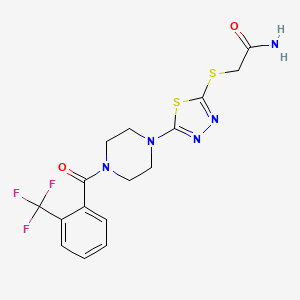![molecular formula C15H15N3O3S B2621502 2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide CAS No. 899589-31-2](/img/structure/B2621502.png)
2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide (2-[(4-APT)NPP] is a compound composed of an amino group, a thio group, a nitro group, and a propanamide group. It has been studied for its potential application in the fields of medicine, biochemistry, and physiology.
Applications De Recherche Scientifique
2-[(4-APT)NPP] has been studied for its potential application in the fields of medicine, biochemistry, and physiology. It has been used as a drug for the treatment of bacterial infections, as an inhibitor of the enzyme dihydrofolate reductase, and as a reagent for the synthesis of other compounds. It has also been used to study the effects of nitric oxide in the body, as well as to study the mechanism of action of certain drugs.
Mécanisme D'action
2-[(4-APT)NPP] acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folate in the body. By inhibiting DHFR, 2-[(4-APT)NPP] blocks the synthesis of folate, leading to a decrease in the amount of folate available for use by the body. This inhibition of DHFR is thought to be the mechanism of action of 2-[(4-APT)NPP] in the body.
Biochemical and Physiological Effects
2-[(4-APT)NPP] has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to inhibit the activity of the enzyme dihydrofolate reductase. It has also been shown to reduce the levels of nitric oxide in the body, as well as to reduce the levels of certain inflammatory markers. In addition, 2-[(4-APT)NPP] has been shown to have anti-tumor activity in certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-APT)NPP] has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It can also be used to study the effects of nitric oxide in the body, as well as to study the mechanism of action of certain drugs. However, 2-[(4-APT)NPP] also has some limitations for use in lab experiments. It is a relatively expensive compound, and it is not very soluble in organic solvents.
Orientations Futures
There are several potential future directions for research on 2-[(4-APT)NPP]. One potential direction is to investigate its potential use as an antimicrobial agent. Another potential direction is to investigate its potential use as an anti-cancer agent. Additionally, further research could be done to investigate its potential use as an inhibitor of the enzyme dihydrofolate reductase. Finally, further research could be done to investigate its potential use as an anti-inflammatory agent.
Méthodes De Synthèse
2-[(4-APT)NPP] can be synthesized through a condensation reaction between 4-aminophenylthioacetamide and 4-nitrophenylpropionamide. The reaction is catalyzed by an acid, such as hydrochloric acid or acetic acid, and the reaction is carried out in an aqueous solution at a temperature of 50-60°C. The reaction yields a white solid product, which can be purified by recrystallization.
Propriétés
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10(22-14-8-2-11(16)3-9-14)15(19)17-12-4-6-13(7-5-12)18(20)21/h2-10H,16H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFBSKBKPSREJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


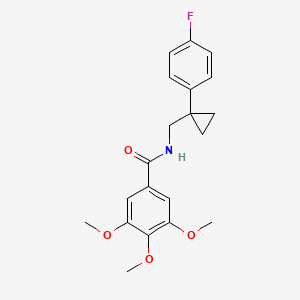
![3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2621424.png)

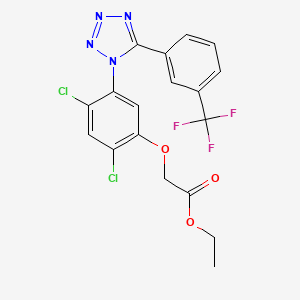
![1-[2-(2-Chlorophenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2621428.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-benzofuran-3-yl)ethanone;hydrochloride](/img/structure/B2621429.png)
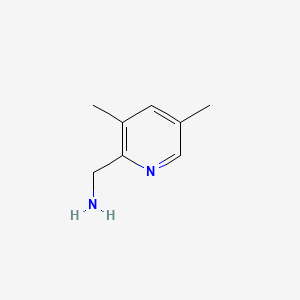

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2621433.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2621436.png)

